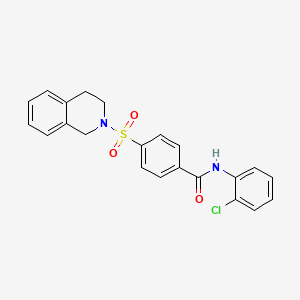![molecular formula C15H19BrN4O2 B2626447 5-Bromo-2-({1-[(2-methyl-1,3-oxazol-4-yl)methyl]piperidin-3-yl}methoxy)pyrimidine CAS No. 2380043-27-4](/img/structure/B2626447.png)
5-Bromo-2-({1-[(2-methyl-1,3-oxazol-4-yl)methyl]piperidin-3-yl}methoxy)pyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Bromo-2-({1-[(2-methyl-1,3-oxazol-4-yl)methyl]piperidin-3-yl}methoxy)pyrimidine is a complex organic compound that features a pyrimidine ring substituted with a bromine atom and a piperidine moiety linked to an oxazole ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-({1-[(2-methyl-1,3-oxazol-4-yl)methyl]piperidin-3-yl}methoxy)pyrimidine typically involves multiple steps, starting with the preparation of the oxazole and piperidine intermediates. The oxazole ring can be synthesized through a cyclization reaction involving an α-haloketone and an amide. The piperidine ring is often prepared via hydrogenation of a pyridine derivative. The final step involves coupling the oxazole and piperidine intermediates with the brominated pyrimidine under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for efficient heat and mass transfer, as well as the implementation of green chemistry principles to reduce waste and energy consumption.
Analyse Chemischer Reaktionen
Types of Reactions
5-Bromo-2-({1-[(2-methyl-1,3-oxazol-4-yl)methyl]piperidin-3-yl}methoxy)pyrimidine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The oxazole and piperidine rings can be oxidized or reduced under appropriate conditions.
Coupling Reactions: The compound can participate in cross-coupling reactions, such as Suzuki or Heck reactions, to form new carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) with a base such as potassium carbonate (K2CO3).
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Coupling Reactions: Palladium catalysts and ligands are commonly employed in cross-coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various derivatives with different functional groups replacing the bromine atom.
Wissenschaftliche Forschungsanwendungen
5-Bromo-2-({1-[(2-methyl-1,3-oxazol-4-yl)methyl]piperidin-3-yl}methoxy)pyrimidine has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential drug candidates, particularly those targeting central nervous system disorders.
Biological Studies: The compound can be used to study the interactions of heterocyclic compounds with biological targets, such as enzymes or receptors.
Industrial Applications: It may serve as an intermediate in the synthesis of agrochemicals or other industrially relevant compounds.
Wirkmechanismus
The mechanism of action of 5-Bromo-2-({1-[(2-methyl-1,3-oxazol-4-yl)methyl]piperidin-3-yl}methoxy)pyrimidine depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as receptors or enzymes, and modulating their activity. The presence of the oxazole and piperidine rings can enhance its binding affinity and selectivity for these targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Bromo-5-(piperidin-3-ylmethoxy)pyrimidine: Lacks the oxazole ring, which may reduce its binding affinity and selectivity.
5-Bromo-2-(piperidin-3-ylmethoxy)pyridine: Contains a pyridine ring instead of a pyrimidine ring, which can alter its chemical properties and biological activity.
5-Bromo-2-(oxazol-4-yl)pyrimidine: Lacks the piperidine moiety, which may affect its solubility and pharmacokinetic properties.
Uniqueness
The unique combination of the oxazole, piperidine, and pyrimidine rings in 5-Bromo-2-({1-[(2-methyl-1,3-oxazol-4-yl)methyl]piperidin-3-yl}methoxy)pyrimidine provides it with distinct chemical and biological properties. This makes it a valuable compound for various applications in medicinal chemistry and other fields.
Eigenschaften
IUPAC Name |
4-[[3-[(5-bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]methyl]-2-methyl-1,3-oxazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19BrN4O2/c1-11-19-14(10-21-11)8-20-4-2-3-12(7-20)9-22-15-17-5-13(16)6-18-15/h5-6,10,12H,2-4,7-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCTPZGFHXMDSRM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CO1)CN2CCCC(C2)COC3=NC=C(C=N3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19BrN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![6-(1H-1,2,4-triazol-1-yl)-N-({[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl}methyl)pyridazine-3-carboxamide](/img/structure/B2626365.png)
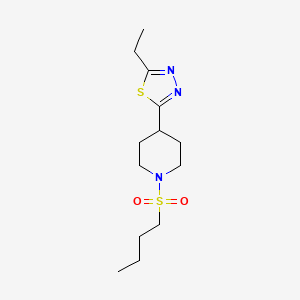
![N-(1H-1,2,3-Benzotriazol-1-ylmethyl)-N-{2-[(1H-1,2,3-benzotriazol-1-ylmethyl)sulfanyl]ethyl}-4-methylbenzamide](/img/structure/B2626368.png)
![ethyl 2-(1,6,7-trimethyl-2,4-dioxo-8-((tetrahydrofuran-2-yl)methyl)-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B2626371.png)
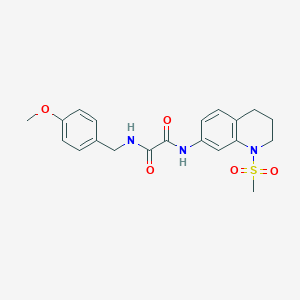
![N-(1,3-benzothiazol-2-yl)-5-{[(pyridin-3-yl)methyl]sulfamoyl}furan-2-carboxamide](/img/structure/B2626375.png)

![N-[(3R,4S)-4-Hydroxyoxolan-3-yl]-2-methylbenzamide](/img/structure/B2626380.png)
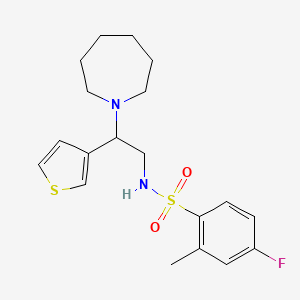
![2-[(4-amino-5-cyclohexyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2,5-dimethylphenyl)acetamide](/img/structure/B2626382.png)
![3-{[4-(2-ethoxyphenyl)piperazin-1-yl]sulfonyl}-N-methyl-1-propyl-1H-pyrazole-4-carboxamide](/img/new.no-structure.jpg)
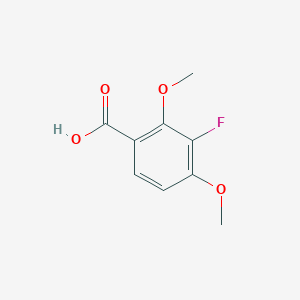
![N-benzyl-2-({1-[(2-methylphenyl)methyl]-1H-indol-3-yl}sulfanyl)acetamide](/img/structure/B2626385.png)
